TPSA Advantage Over the 1,3-Dimethyl Analog for Permeability‑Sensitive Applications
In silico comparison of (3-tert-butyl-1H-pyrazol-5-yl)methanamine with (1,3-dimethyl-1H-pyrazol-5-yl)methanamine (CAS 499770‑63‑7) reveals a 10.8 Ų (24.7 %) higher TPSA for the tert‑butyl analog (54.7 vs. 43.8 Ų) [1][2]. This elevated TPSA, combined with a slightly lower computed logP (0.80 vs. 0.89), places the compound closer to the favorable CNS‑PET region of the multiparameter optimization space, where TPSA <76 Ų and logP between 1 and 3 are desired for passive blood‑brain barrier penetration [3].
| Evidence Dimension | Computed topological polar surface area (TPSA) and lipophilicity |
|---|---|
| Target Compound Data | TPSA = 54.7 Ų; XLogP3-AA = 0.80 |
| Comparator Or Baseline | (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: PSA = 43.8 Ų; logP = 0.89 |
| Quantified Difference | ΔTPSA = +10.8 Ų (+24.7%); ΔlogP = –0.09 |
| Conditions | Computed values: PubChem XLogP3-AA and Cactvs TPSA for target; ACDLabs/chem960 for comparator. |
Why This Matters
The higher TPSA of the tert-butyl derivative predicts better aqueous solubility and a more favorable position in CNS multiparameter optimization space, making it a preferred choice for medicinal chemistry programs targeting the central nervous system.
- [1] PubChem Compound Summary for CID 7017108, (3-tert-butyl-1H-pyrazol-5-yl)methanamine. View Source
- [2] Chem960 product page for (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine, CAS 499770-63-7. View Source
- [3] Wager, T. T. et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties. ACS Chem. Neurosci. 2010, 1, 420–427. View Source
